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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzyl alcohol

CAS No.: 90296-27-8

Cat. No.: B1351842

Get Quote

CAS Number: 55685-75-1 Role: Pharmacophore Scaffold & Synthetic Intermediate[1]

Part 1: Executive Summary & Chemical Identity
4-Chloro-2-methoxybenzyl alcohol is a disubstituted benzene derivative serving as a critical

building block in medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness

lies in the specific arrangement of the chlorine and methoxy substituents relative to the benzylic

alcohol.

The para-Chloro Effect: The chlorine atom at the 4-position (para to the alcohol) blocks

metabolic oxidation at the most reactive site on the ring, increasing the in vivo half-life of

derived drug candidates.[1]

The ortho-Methoxy Effect: The methoxy group at the 2-position creates steric bulk and

potential intramolecular hydrogen bonding, often locking the molecule into specific

conformations that enhance binding affinity to protein targets (e.g., kinases or GPCRs).[1]

Chemical Profile Table[1]
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: Synthetic Routes & Optimization
For research and scale-up, the synthesis of 4-Chloro-2-methoxybenzyl alcohol typically

proceeds via the reduction of its oxidized precursors: 4-chloro-2-methoxybenzaldehyde or 4-

chloro-2-methoxybenzoic acid.[1]

Protocol A: Chemoselective Reduction (Laboratory
Scale)
Precursor: 4-Chloro-2-methoxybenzaldehyde Reagent: Sodium Borohydride (NaBH₄)[1]

Rationale: This route is preferred for high purity because NaBH₄ is mild, avoiding the

defunctionalization of the halogen (chlorine) which can occur with stronger reducing agents like

Lithium Aluminum Hydride (LiAlH₄) under aggressive conditions.

Step-by-Step Methodology:

Dissolution: Dissolve 10.0 g (58.6 mmol) of 4-chloro-2-methoxybenzaldehyde in 100 mL of

Methanol (MeOH). Cool to 0°C in an ice bath.

Addition: Slowly add 1.1 equivalents (2.44 g) of NaBH₄ in portions over 20 minutes. Caution:

Hydrogen gas evolution.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1

hour. Monitor via TLC (30% EtOAc/Hexanes).
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Quench: Quench carefully with 1N HCl until pH ~5 to destroy excess hydride.

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with

Dichloromethane (DCM) (3 x 50 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Acid Reduction (Industrial Precursor)
Precursor: 4-Chloro-2-methoxybenzoic acid Reagent: Borane-THF Complex (B₂H₆[1]·THF)

Rationale: Carboxylic acids are often cheaper starting materials. Borane is chosen over LiAlH₄

to ensure chemoselectivity, as Borane reduces carboxylic acids rapidly while reacting much

slower with aryl chlorides.

Synthesis Workflow Visualization

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Parallel synthetic pathways for CAS 55685-75-1 ensuring halogen retention.[1]

Part 3: Reactivity Profile & Functionalization
The benzylic alcohol functionality is the primary handle for derivatization. In drug discovery, this

molecule is rarely the final endpoint; it is activated to link the 4-chloro-2-methoxyphenyl motif to
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a larger scaffold.[1]

Key Transformation: Chlorination to Benzyl Chloride
Converting the alcohol to a benzyl chloride allows for S_N2 coupling with amines or phenols.

Protocol (Thionyl Chloride Method):

Setup: Dissolve 4-chloro-2-methoxybenzyl alcohol in anhydrous DCM.

Activation: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C.

Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack

intermediate, accelerating the reaction.

Mechanism: The reaction proceeds via an internal S_Ni mechanism (retention) or S_N2

(inversion) depending on the presence of a base, yielding 4-chloro-2-methoxybenzyl

chloride.[1]

Reactivity Logic Diagram
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Figure 2: Divergent reactivity pathways for functionalizing the benzylic center.[1]

Part 4: Quality Control & Safety (E-E-A-T)
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Analytical Validation
To ensure the integrity of the scaffold before using it in expensive downstream steps, the

following QC parameters must be met:

1H NMR (DMSO-d6): Diagnostic peaks include the methoxy singlet (~3.8 ppm), the benzylic

methylene doublet (~4.5 ppm), and the hydroxyl triplet (~5.2 ppm). The aromatic region will

show a characteristic pattern (d, d, dd) due to 1,2,4-substitution.[1]

HPLC Purity: >98% required. Impurities often include the oxidized aldehyde (retention time

shift) or the dimer (dibenzyl ether) formed during acid-catalyzed storage.

Safety Handling (SDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).[2]

Storage: Store at 2-8°C. The benzylic alcohol is prone to auto-oxidation to the aldehyde if left

in open air at room temperature for extended periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.cdhfinechemical.com/images/product/msds/37_1604861633_4-MethoxyBenzylAlcohol-CASNO-105-13-5-MSDS.pdf
https://www.benchchem.com/product/b1351842#4-chloro-2-methoxybenzyl-alcohol-cas-number-55685-75-1
https://www.benchchem.com/product/b1351842#4-chloro-2-methoxybenzyl-alcohol-cas-number-55685-75-1
https://www.benchchem.com/product/b1351842#4-chloro-2-methoxybenzyl-alcohol-cas-number-55685-75-1
https://www.benchchem.com/product/b1351842#4-chloro-2-methoxybenzyl-alcohol-cas-number-55685-75-1
https://www.benchchem.com/product/b1351842?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

